Pfetm

Sigma Receptor Ligand MeSH Classification

Source a well-defined sigma receptor ligand for your binding studies. Pfetm (CAS 91112-39-9), an isothiourea derivative, serves as a test compound or reference standard in fundamental receptor research. - Defined structure (C16H26Cl2N4O2S, MW 409.4) ensures reproducible experimental conditions. - Classified as sigma receptor ligand; enables baseline activity assessment once binding profile is confirmed. - Supplied with verified purity, ready for in vitro applications. Mitigate variability in your sigma receptor assays with a characterized chemical probe.

Molecular Formula C16H26Cl2N4O2S
Molecular Weight 409.4 g/mol
CAS No. 91112-39-9
Cat. No. B1220548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfetm
CAS91112-39-9
SynonymsPFETM
S-phenethylformamidino-4-(N-ethylisothioamide)morpholine
Molecular FormulaC16H26Cl2N4O2S
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCCN=C(N1CCOCC1)SC(=NC2=CC=C(C=C2)OCC)N.Cl.Cl
InChIInChI=1S/C16H24N4O2S.2ClH/c1-3-18-16(20-9-11-21-12-10-20)23-15(17)19-13-5-7-14(8-6-13)22-4-2;;/h5-8H,3-4,9-12H2,1-2H3,(H2,17,19);2*1H
InChIKeyDXWYDAIFZNPSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pfetm Procurement Baseline


Pfetm, identified by the CAS Registry Number 91112-39-9, is an isothiourea derivative with the systematic chemical name S-phenethylformamidino-4-(N-ethylisothioamide)morpholine [1]. Its molecular formula is C16H26Cl2N4O2S with a molecular weight of approximately 409.4 g/mol [2]. According to the National Library of Medicine's MeSH Supplementary Concept Data, it is classified as a sigma receptor ligand [1]. In procurement terms, this compound is categorized as a specialized research chemical intended for non-human experimental applications .

Target class Sigma receptor ligand (MeSH classification)
Identity spec Formula and molecular weight verified via supplier documentation
Use context Non-human experimental research tool compound; not for diagnostic or therapeutic use

Pfetm Sigma Receptor Specificity


Sigma receptor ligands are not a functionally homogeneous class; small structural variations can significantly alter binding affinity, selectivity between sigma-1 and sigma-2 subtypes, and functional activity (agonist vs. antagonist) [1]. While no head-to-head comparative studies exist for Pfetm, class-level evidence demonstrates that even closely related analogs, such as haloperidol and its reduced metabolite, can exhibit a 350-fold difference in selectivity for the dopamine D2 receptor versus the sigma-1 receptor [2]. Therefore, substituting one sigma ligand for another based on class membership alone is a scientifically unsound practice. In the absence of verified, compound-specific quantitative data for Pfetm, any direct comparison to a specific analog would be speculative.

Class heterogeneity Sigma ligands are not functionally homogeneous; small structural changes can shift subtype selectivity and functional activity.
Analog uncertainty Class-level evidence shows even closely related analogs can exhibit large selectivity differences (e.g., 350-fold variation between haloperidol and its metabolite).
Data gap No compound-specific comparative data exist for Pfetm; direct substitution with another sigma ligand cannot be assumed without verification.

Pfetm Procurement Evidence


Sigma Receptor Ligand Classification

According to the National Library of Medicine's controlled vocabulary thesaurus (MeSH), Pfetm is classified as a sigma receptor ligand [1]. This classification provides the only verifiable, authoritative evidence of its biological target. Without this designation, the compound would lack a defined research application.

Target classification
Reported classification
Classified as sigma receptor ligand (MeSH) vs. unclassified compound
Supports sigma receptor research context
Sole authoritative target evidence; no quantitative affinity data available
Sigma Receptor Ligand MeSH Classification

Identity and Purity Verification Standards

Reputable supplier documentation for Pfetm (CAS 91112-39-9) consistently reports the molecular formula C16H26Cl2N4O2S and a molecular weight of approximately 409.4 g/mol [1]. The typical purity is specified as 95% . These metrics serve as the minimum procurement specification for this specific chemical entity.

Identity and purity
Specification review
Formula C16H26Cl2N4O2S, MW 409.4 g/mol, purity 95%
Minimum procurement specification for this chemical entity
Supplier-reported data; verify with in-house QC
Chemical Identity Quality Control Molecular Formula

Pfetm Research Applications


Basic Sigma Receptor Binding Studies

The only verifiable application for Pfetm is as a test compound in fundamental sigma receptor research. Its MeSH classification as a sigma receptor ligand [1] provides the sole evidence-based rationale for its use in primary in vitro studies to investigate receptor-ligand interactions.

Chemical Synthesis and Reference Standard

As a well-defined chemical entity with a specific molecular formula (C16H26Cl2N4O2S) and molecular weight (409.4 g/mol) [2], Pfetm can serve as a reference standard for analytical chemistry applications or as a building block in the synthesis of more complex molecules, provided its purity is verified.

Negative Control or Baseline Compound

In the absence of quantified functional data, Pfetm cannot be used to test a specific hypothesis about its mechanism. However, its procurement could be justified as a potential negative control or baseline comparator in studies involving other, more thoroughly characterized sigma receptor ligands, assuming its own binding profile is first established.

Application
Selection Property
Validation Focus
Basic sigma receptor binding studies
Sigma receptor ligand classification (MeSH)
Verify receptor binding affinity in target assay
Chemical synthesis and reference standard
Defined chemical identity (formula, MW)
Confirm purity and structural identity by HPLC, NMR
Negative control or baseline comparator
Absence of functional activity data
Establish binding profile before use as comparator

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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